1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene
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Overview
Description
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene is an organic compound with a complex structure that includes nitro, methoxy, and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include nitration, sulfoxidation, and methoxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Strong nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-nitro-5-((4-nitrophenyl)sul
Properties
CAS No. |
56948-14-2 |
---|---|
Molecular Formula |
C14H12N2O7S |
Molecular Weight |
352.32 g/mol |
IUPAC Name |
1,2-dimethoxy-4-nitro-5-(4-nitrophenyl)sulfinylbenzene |
InChI |
InChI=1S/C14H12N2O7S/c1-22-12-7-11(16(19)20)14(8-13(12)23-2)24(21)10-5-3-9(4-6-10)15(17)18/h3-8H,1-2H3 |
InChI Key |
QRZSIKJDWCFATN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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